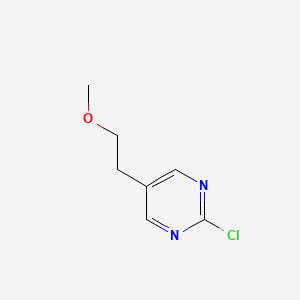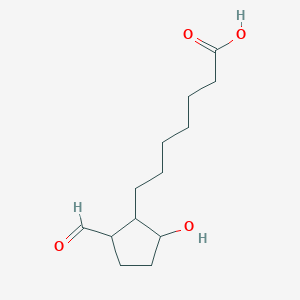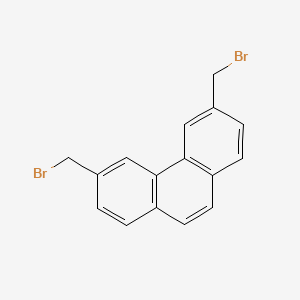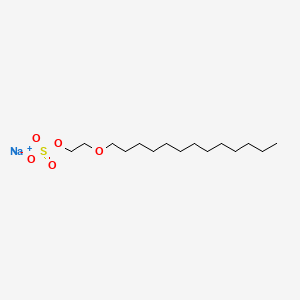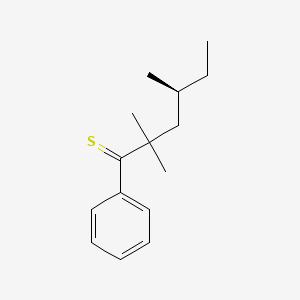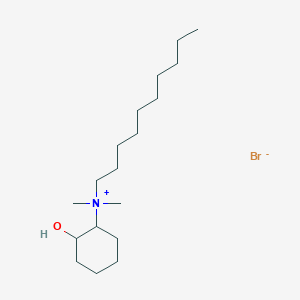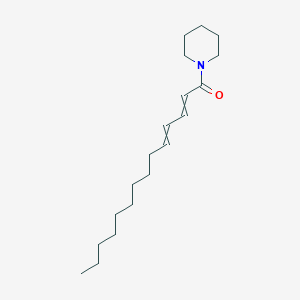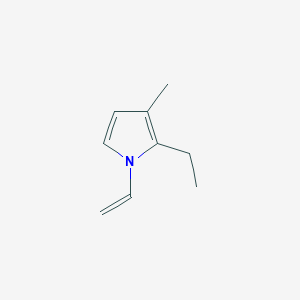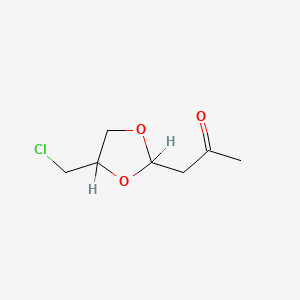
1-(4-Chloromethyl-1,3-dioxolan-2-yl)-2-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloromethyl-1,3-dioxolan-2-yl)-2-propanone is a chemical compound known for its unique structure and reactivity. It belongs to the class of dioxolanes, which are cyclic acetals derived from carbonyl compounds. This compound is characterized by the presence of a chloromethyl group attached to a dioxolane ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Chloromethyl-1,3-dioxolan-2-yl)-2-propanone can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. Common catalysts include toluenesulfonic acid, which is used in refluxing toluene to continuously remove water from the reaction mixture . Other methods involve the use of zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide as catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale acetalization processes using efficient catalysts and continuous water removal techniques. The use of molecular sieves or orthoesters can enhance the efficiency of water removal, leading to higher yields .
化学反応の分析
Types of Reactions: 1-(4-Chloromethyl-1,3-dioxolan-2-yl)-2-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using H2/Ni or LiAlH4.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py.
Reduction: H2/Ni, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones or related cleavage products, while reduction can produce alcohols .
科学的研究の応用
1-(4-Chloromethyl-1,3-dioxolan-2-yl)-2-propanone has diverse applications in scientific research:
作用機序
The mechanism of action of 1-(4-Chloromethyl-1,3-dioxolan-2-yl)-2-propanone involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The dioxolane ring provides stability and resistance to hydrolysis under mild conditions .
類似化合物との比較
1,3-Dioxanes: These compounds are similar in structure but differ in the size of the ring and the nature of substituents.
1,3-Dioxolanes: Other dioxolanes with different substituents can exhibit varying reactivity and stability.
Uniqueness: 1-(4-Chloromethyl-1,3-dioxolan-2-yl)-2-propanone is unique due to its chloromethyl group, which imparts distinct reactivity compared to other dioxolanes. This makes it a valuable intermediate in organic synthesis and industrial applications .
特性
CAS番号 |
53460-80-3 |
|---|---|
分子式 |
C7H11ClO3 |
分子量 |
178.61 g/mol |
IUPAC名 |
1-[4-(chloromethyl)-1,3-dioxolan-2-yl]propan-2-one |
InChI |
InChI=1S/C7H11ClO3/c1-5(9)2-7-10-4-6(3-8)11-7/h6-7H,2-4H2,1H3 |
InChIキー |
UTSVYFOQXVPABD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1OCC(O1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide](/img/structure/B14642197.png)
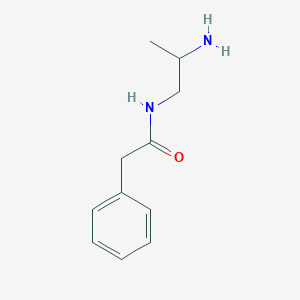
![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid](/img/structure/B14642207.png)

